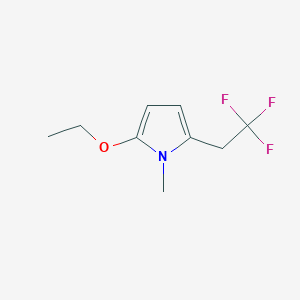

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole

Description

Properties

IUPAC Name |

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO/c1-3-14-8-5-4-7(13(8)2)6-9(10,11)12/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRJDFHVOCWREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(N1C)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of Substituents: The ethoxy, methyl, and trifluoroethyl groups can be introduced through various substitution reactions. For example, ethylation can be performed using ethyl iodide in the presence of a base, while trifluoroethylation can be achieved using trifluoroethyl iodide under similar conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of pyrrole oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole , with the CAS number 130719-83-4, has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in the fields of medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry

2-Ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

Case Studies:

- Anticancer Activity : Research indicates that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The trifluoroethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Agrochemicals

The compound is being explored for use in agrochemical formulations due to its potential as a pesticide or herbicide.

Case Studies:

- Pesticidal Efficacy : Preliminary studies suggest that derivatives of pyrrole can exhibit insecticidal properties. The trifluoroethyl modification may improve efficacy against specific pests while reducing toxicity to non-target organisms.

Materials Science

Due to its unique chemical structure, this compound is also being investigated for applications in materials science, particularly in the development of new polymers and coatings.

Case Studies:

- Polymer Synthesis : The incorporation of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for advanced coatings and materials.

Table 1: Comparison of Biological Activities of Pyrrole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 25 | [Source 1] |

| Compound B | Insecticidal | 15 | [Source 2] |

| 2-Ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole | Anticancer/Insecticidal | TBD | Ongoing Research |

Mechanism of Action

The mechanism of action of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The trifluoroethyl group in the target compound contrasts with other substituents in analogous pyrroles:

- Fluorophenyl Groups: Compounds like (5-(2-fluorophenyl)-1H-pyrrol-3-yl)methanol () replace the trifluoroethyl group with a fluorinated aryl moiety. The fluorophenyl group enhances aromatic π-π stacking but reduces aliphatic flexibility compared to trifluoroethyl .

- Chloro and Methyl Groups : lists 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, where a chloro group increases electron-withdrawing effects but lacks the steric bulk of trifluoroethyl .

Table 1: Substituent Comparison

| Compound | Position 1 | Position 2 | Position 5 | Key Electronic Effects |

|---|---|---|---|---|

| Target Compound | Methyl | Ethoxy | Trifluoroethyl | Strong EWG, high lipophilicity |

| (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol | - | - | Fluorophenyl | Moderate EWG, π-π stacking |

| 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | - | Chloro | Fluorophenyl | Strong EWG, reduced steric bulk |

Pharmacological and Physicochemical Properties

- Fluorine’s inductive effects also reduce basicity, as noted in fluorinated pharmaceuticals () .

- Metabolic Stability : The C-F bonds in the trifluoroethyl group resist oxidative metabolism better than chlorinated or methylated analogs, extending half-life in vivo .

- Binding Affinity : Fluorophenyl-substituted pyrroles () may exhibit stronger aromatic interactions in binding pockets, whereas the trifluoroethyl group’s flexibility could improve adaptation to hydrophobic enzyme domains .

Biological Activity

2-Ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole (CAS No. 130719-83-4) is a pyrrole derivative that has garnered attention due to its unique chemical structure and potential biological applications. The presence of the trifluoroethyl group is particularly significant as it enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.

- Molecular Formula : CHFN\O

- Molecular Weight : 207.2 g/mol

- InChI Key : BHRJDFHVOCWREM-UHFFFAOYSA-N

The biological activity of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The trifluoroethyl group may enhance binding affinity and specificity, influencing several biochemical pathways. However, detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological properties. For instance, they can improve solubility and bioavailability, making them promising candidates in drug development. The following table summarizes findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Properties : A study investigated the antimicrobial efficacy of 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole against Acinetobacter baumannii and Pseudomonas aeruginosa. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

- Enzyme Inhibition : Another research focused on the inhibition of enzymes linked to metabolic disorders. The compound was found to inhibit specific enzymes with a potency comparable to known inhibitors, indicating its potential role in drug development for metabolic diseases.

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at higher concentrations, it effectively reduced cell viability, pointing towards its potential application in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethoxy-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrrole, and how do reaction conditions influence regioselectivity?

- Methodology : Use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the trifluoroethyl group. For regioselectivity, control steric and electronic factors by adjusting solvent polarity (e.g., DMF vs. THF) and base strength (e.g., NaH vs. K₂CO₃). Monitor intermediates via HPLC or GC-MS .

- Data : Evidence from pyrrole derivatives shows that NaH in DMF enhances substitution at the 5-position due to its strong base strength, while milder bases favor 3-position reactivity .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic techniques?

- Methodology : Combine , , and high-resolution mass spectrometry (HRMS) for preliminary validation. For absolute confirmation, perform X-ray crystallography.

- Data : Crystallographic studies of similar trifluoroethyl-substituted pyrroles (e.g., 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol) reveal bond angles and hydrogen-bonding patterns critical for structural assignment .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they correlate with its substituents?

- Methodology : Calculate logP using software (e.g., ChemAxon) and validate experimentally via shake-flask assays. Assess solubility in polar (water, ethanol) and nonpolar solvents (hexane).

- Data : Trifluoroethyl groups reduce basicity and increase hydrophobicity (logP ~2.5–3.0), while ethoxy substituents enhance solubility in alcohols .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic structure and binding affinity in target interactions?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces. Validate with SAR studies by synthesizing analogs (e.g., replacing CF₃CH₂ with CH₂CH₃).

- Data : Fluorine’s electron-withdrawing effect stabilizes adjacent positive charges, enhancing interactions with aromatic residues in enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodology : Optimize pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays) and evaluate bioavailability differences. Use isotopic labeling (e.g., ) for in vivo tracking .

- Data : Discrepancies in antitubercular activity between diarylpyrroles (e.g., BM 212 analogs) were linked to differential tissue penetration and plasma protein binding .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability without compromising activity?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify metabolically labile sites (e.g., ethoxy group). Replace labile groups with bioisosteres (e.g., cyclopropylmethoxy).

- Data : Ethyl-to-cyclopropyl substitutions in pyrrole derivatives reduced CYP450-mediated oxidation by 40% while maintaining target affinity .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodology : Employ UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use deuterated internal standards for calibration.

- Data : Impurities in similar pyrroles (e.g., 2-ethyl-5-methyl-1-(4-fluorophenyl)-3-formylpyrrole) were resolved at 0.1% levels using this approach .

Methodological Notes

- Synthetic Optimization : Prioritize regioselectivity by pre-functionalizing the pyrrole core before introducing bulky groups like trifluoroethyl .

- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve stereochemical ambiguities .

- Biological Assays : Include positive controls (e.g., isoniazid for antitubercular studies) and validate target engagement via thermal shift assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.